ryudocan
Description
Properties
CAS No. |
146811-20-3 |
|---|---|
Molecular Formula |
C7H2Cl2F2O |
Synonyms |
ryudocan |
Origin of Product |
United States |
Ii. Molecular Architecture and Structural Organization of Ryudocan
Primary Structure of the Ryudocan Core Protein
The core protein of this compound is a polypeptide chain encoded by the SDC4 gene . The human this compound core protein consists of 198 amino acids and has a predicted molecular mass of approximately 21.6 kDa sinobiological.comnih.gov. Studies on rat this compound have indicated an apparent core protein size of around 30 kDa by SDS gel electrophoresis novusbio.com. The primary structure, including the arrangement of amino acids within its functional domains and GAG attachment sites, exhibits high structural conservation across different species such as human, rat, mouse, and chicken nih.gov.
Post-Translational Modifications: Glycosaminoglycan Chain Attachment (Heparan Sulfate (B86663) and Chondroitin (B13769445) Sulfate)
A defining feature of this compound is the covalent attachment of glycosaminoglycan (GAG) chains to its core protein rndsystems.comcenmed.comsinobiological.com. These modifications occur post-translationally and are critical for this compound's function as a proteoglycan mdpi.com. The attachment of GAGs is initiated by the addition of a xylose residue to a serine residue in the core protein, followed by the formation of a common linker tetrasaccharide (GlcA-Gal-Gal-Xyl-Ser) mdpi.com.
Contrary to earlier understandings that primarily highlighted heparan sulfate, research has shown that this compound can be modified with both heparan sulfate (HS) and chondroitin sulfate (CS) chains nih.gov. Studies using epitope-tagged this compound constructs revealed that immunopurified this compound was glycanated with both types of GAGs nih.gov.
Heparan Sulfate Chain Composition and Heterogeneity
Heparan sulfate chains are linear polysaccharides composed of repeating disaccharide units, primarily consisting of a hexuronic acid (either glucuronic acid or iduronic acid) and a glucosamine (B1671600) (N-acetylglucosamine or N-sulfoglucosamine) novusbio.com. The structural complexity and heterogeneity of HS chains arise from variations in the composition of these disaccharides, the positions and extent of sulfation (e.g., N-, 2-O-, 3-O-, and 6-O-sulfation), and the epimerization of glucuronic acid to iduronic acid novusbio.com. These variations create diverse binding sites that interact with a multitude of ligands rndsystems.comcenmed.comnih.gov.
Heparan sulfate chains on this compound have been found to have molecular sizes of approximately 25–30 kDa novusbio.com. Heterogeneity in sulfation patterns, such as the abundance of glucuronsyl 3-O-sulfated glucosamines, contributes to different functional forms of HS, including anticoagulantly active and inactive forms novusbio.com.
Chondroitin Sulfate Chain Considerations
Chondroitin sulfate chains are also linear polysaccharides, distinct from HS, composed of repeating disaccharide units of N-acetylgalactosamine and glucuronic acid, with sulfation occurring at various positions (e.g., 4-O- and 6-O-sulfation) . While some syndecans, like Syndecan-1, are known to carry both HS and CS, investigations into this compound have specifically demonstrated its ability to bear both types of GAG chains nih.gov. Importantly, each of the functional GAG attachment sites on the this compound core protein is capable of accepting either an HS or a CS chain, suggesting a degree of flexibility in GAGylation at these sites nih.gov. This can lead to the existence of different this compound isoforms, including those with only HS, only CS, or a hybrid of both nih.gov.
Domain Organization of this compound: Extracellular, Transmembrane, and Cytoplasmic Regions
As a type I integral membrane protein, this compound possesses three principal domains: an extracellular domain (ectodomain), a single transmembrane domain, and a cytoplasmic domain rndsystems.comcenmed.comsinobiological.comnih.gov.
The extracellular domain is the most variable region among the syndecan family members and is located on the exterior of the cell sinobiological.comnih.gov. This domain contains the sites where the heparan sulfate and chondroitin sulfate GAG chains are attached nih.govnih.gov. Studies on mouse this compound have identified three such glycosaminoglycan attachment sites within this region nih.gov. The extracellular domain, with its attached GAGs, is primarily responsible for interacting with extracellular matrix components, growth factors, and other soluble ligands rndsystems.comcenmed.comnih.gov.
The transmembrane domain is a hydrophobic alpha-helix that spans the cell membrane, anchoring the this compound core protein within the lipid bilayer sinobiological.comnih.gov. This domain is highly conserved across the syndecan family sinobiological.comnih.gov. In human Syndecan-4, this domain consists of 25 amino acid residues rndsystems.com.
The cytoplasmic domain is located on the intracellular side of the plasma membrane and is also highly conserved among syndecans sinobiological.comnih.gov. In human Syndecan-4, this domain comprises 28 amino acid residues rndsystems.com. This domain interacts with a variety of intracellular proteins, including components of the cytoskeleton and signaling molecules, serving to connect the extracellular signals received by the proteoglycan to intracellular events sinobiological.comnih.gov. The cytoplasmic domain of Syndecan-4 is known to associate with and modulate the activity of protein kinase C, which is involved in processes like focal adhesion formation novusbio.com.
The approximate lengths of the domains in human Syndecan-4 are summarized in the table below:
| Domain | Approximate Length (amino acids) |
| Signal Sequence | 18 rndsystems.com |
| Extracellular | 127 rndsystems.com |
| Transmembrane | 25 rndsystems.com |
| Cytoplasmic | 28 rndsystems.com |
| Total (Core Protein) | 198 rndsystems.comsinobiological.comnih.gov |
Oligomerization and Assembly Mechanisms of this compound
This compound, like other members of the syndecan family, exists on the cell surface not as a monomer but as homodimers or higher-order multimers cenmed.com. This oligomerization is an important aspect of its structural organization and influences its function cenmed.com. Homodimerization of Syndecan-4 has been shown to be dependent on its transmembrane domain rndsystems.com. The formation of these multimeric structures is thought to affect the spatial presentation of the attached GAG chains and modulate the interaction of the cytoplasmic domain with intracellular signaling partners cenmed.comwikipedia.org. The degree of this compound clustering, potentially related to oligomerization, has been correlated with the activity of protein kinase C wikipedia.org. While the precise molecular mechanisms governing this compound oligomerization and assembly are still areas of active research, it is recognized as a critical determinant of its biological activity cenmed.com.
Iii. Genetic Basis and Regulation of Ryudocan Expression
Genomic Organization of the Ryudocan Gene
Understanding the genomic structure of the this compound gene provides a foundation for studying its regulation.
Exon-Intron Structure and Conservation Across Species
The this compound gene exhibits a conserved structure across different species. The mouse this compound gene spans approximately 19.7 kilobases (kb) of genomic DNA and is composed of five exons. nih.gov The human this compound gene is slightly larger, extending to about 24 kb, and also contains five exons. nih.gov Notably, the intron-exon organization is identical between the mouse and human genes, indicating evolutionary conservation. nih.govjst.go.jp This structural conservation is a common feature among mammalian protein-coding genes. mdpi.comnih.gov
The five exons of the this compound gene correspond to distinct functional domains of the resulting protein. Exon I encodes the signal peptide, exons II through IV encode the extracellular domain, and exon V encodes the transmembrane and cytoplasmic domains. nih.gov The transmembrane and cytoplasmic regions show high homology across members of the syndecan family. nih.gov
Promoter Regions and Regulatory Elements
The promoter region located upstream of the this compound transcription start site contains several cis-acting elements critical for regulating gene expression. nih.gov Analysis of both the mouse and human this compound gene promoters has identified the presence of a TATA-like box and a GC box. nih.govnih.gov
The TATA box is a well-known core promoter element typically found around 25 base pairs upstream of the transcription start site, serving as a binding site for the TATA-binding protein (TBP) and contributing to the assembly of the pre-initiation complex. ck12.orgbiorxiv.org GC boxes are often found in promoter regions and are recognized by transcription factors such as Sp1. nih.govsanger.ac.uk
Functional studies of the mouse this compound promoter region, using a luciferase reporter gene assay, demonstrated that a 690 base pair sequence upstream of the transcription start site possesses promoter activity. nih.govjst.go.jp Deletion analysis of this region revealed that the proximal promoter, encompassing the TATA-like box, the GC box, and other Sp1 binding sites, is necessary for full transcriptional activity. nih.govjst.go.jp
Transcriptional Regulation of this compound Gene Expression
The rate of this compound gene transcription is controlled by the interaction of transcription factors with promoter elements and can be influenced by various cellular signals and environmental cues. ck12.org
Identification and Role of Transcription Factors
The promoter region of the this compound gene contains potential binding sites for a variety of transcription factors. In the mouse gene, these include predicted sites for NF-IL6, MyoD, GATA, C/EBP, AP-2, NF-κB, AP-1, and Sp1. nih.govjst.go.jp The human this compound gene's 5'-flanking sequences also contain potential binding sites for transcription factors such as Sp1, Ap-2, and NF-κB. nih.gov
These transcription factors can bind to their respective recognition sites within the this compound promoter to either activate or repress transcription. For example, NF-IL6 and NF-κB are known to act synergistically to activate the transcription of certain genes. nih.gov Sp1 is identified as being important for the transcriptional activity of the this compound gene, likely through binding to GC boxes in the promoter. nih.govjst.go.jp The presence of binding sites for a diverse set of transcription factors suggests that this compound expression can be regulated in response to a wide range of intracellular signaling pathways.
| Transcription Factor | Potential Binding Site in this compound Promoter (Mouse) | Potential Binding Site in this compound Promoter (Human) |
| NF-IL6 | Yes nih.govjst.go.jp | Not explicitly mentioned in search results |
| MyoD | Yes nih.govjst.go.jp | Not explicitly mentioned in search results |
| GATA | Yes nih.govjst.go.jp | Not explicitly mentioned in search results |
| C/EBP | Yes nih.govjst.go.jp | Not explicitly mentioned in search results |
| AP-2 | Yes nih.govjst.go.jp | Yes nih.gov |
| NF-κB | Yes nih.govjst.go.jp | Yes nih.gov |
| AP-1 | Yes nih.govjst.go.jp | Not explicitly mentioned in search results |
| Sp1 | Yes nih.govjst.go.jp | Yes nih.gov |
Post-Transcriptional and Translational Control Mechanisms
Gene expression can also be regulated after the transcription of DNA into RNA, through post-transcriptional control, and during the synthesis of protein from mRNA, through translational control. wikipedia.orgyoutube.commdpi.comnih.gov
Post-transcriptional regulation encompasses processes such as mRNA splicing, stability, localization, and modifications like capping and polyadenylation. wikipedia.orgyoutube.commdpi.com These mechanisms, often mediated by RNA-binding proteins and small RNAs like microRNAs, play a crucial role in determining the fate and availability of mRNA for translation. wikipedia.orgmdpi.comnih.gov
Translational control involves regulating the rate at which ribosomes translate mRNA into protein. nih.gov This can be influenced by factors such as mRNA structure, the presence of regulatory proteins, and the availability of translational machinery.
While the search results provide general information about the mechanisms of post-transcriptional and translational regulation wikipedia.orgyoutube.commdpi.comnih.gov, specific details concerning the post-transcriptional and translational control of the this compound gene itself were not found. However, it is reasonable to assume that, like most genes, this compound expression is subject to these layers of regulation, which allow for fine-tuning of protein production in response to dynamic cellular requirements.
Iv. Biosynthesis, Processing, and Turnover of Ryudocan
Intracellular Trafficking and Assembly Pathways
Ryudocan is synthesized as a core protein in the endoplasmic reticulum (ER) and subsequently trafficked through the Golgi apparatus for glycosaminoglycan (GAG) chain addition nih.gov. The human this compound core protein consists of 198 amino acids, including an 18 amino acid signal sequence, a 127 amino acid extracellular domain, a 25 amino acid transmembrane region, and a 28 amino acid cytoplasmic tail . The extracellular domain contains consensus Ser-Gly sequences that serve as attachment sites for heparan sulfate (B86663) (HS) and, in some cases, chondroitin (B13769445) sulfate (CS) glycosaminoglycans .
The biosynthesis of GAG chains begins with the formation of a tetrasaccharide linker region (Xylose-Galactose-Galactose-Glucuronic acid) attached to a serine residue on the core protein nih.govuniprot.orguniprot.org. This process is regulated, and the phosphorylation status of the xylose sugar can influence the rate of linker formation and subsequent chain elongation nih.gov. Following the addition of the linker, specific enzymes sequentially add monosaccharides to build the HS and/or CS chains nih.govuniprot.orguniprot.org. The HS chains on this compound can vary in length, typically adding 20-80 disaccharides per side chain, significantly increasing the size of the approximately 20 kDa core protein .
Intracellular levels of this compound core protein can influence the production of anticoagulantly active heparan sulfate (HSact). Studies have shown that increased intracellular levels of this compound can saturate components regulating HSact production, suggesting a coordinated function of biosynthetic enzymes nih.govresearchgate.net.
This compound functions as a homodimer, and this non-covalent dimerization is dependent on its transmembrane domain nih.gov. The cytoplasmic domain of this compound interacts with intracellular components, including focal adhesion molecules and the actin cytoskeleton, playing a role in organizing these structures glycoforum.gr.jpwikipedia.orguio.nomolbiolcell.org.
Enzymatic Processing and Cleavage Events (e.g., by plasmin, thrombin, metalloproteinases)
This compound undergoes proteolytic processing, particularly the cleavage of its extracellular domain, a process known as shedding uniprot.orgnih.govnih.gov. This shedding is a crucial post-translational modification that regulates this compound's function by releasing soluble ectodomains and reducing the amount of cell surface this compound nih.gov.
Several enzymes have been implicated in the enzymatic cleavage of this compound's ectodomain. Plasmin, thrombin, and metalloproteinases are known to accelerate the shedding of the syndecan-4 ectodomain nih.govwindows.net. Specific cleavage sites for plasmin and thrombin have been identified at Lys(114)-Arg(115) and Lys(129)-Val(130) bonds in the syndecan-4 ectodomain nih.gov.
Metalloproteinases, including matrix metalloproteinases (MMPs) and ADAM (a disintegrin and metalloproteinase) family members, are significant mediators of syndecan shedding nih.govnih.govkuleuven.beresearchgate.net. Studies have shown that a cell surface-associated metalloproteinase is responsible for syndecan-4 shedding nih.gov. ADAMTS1 (a disintegrin-like and metalloproteinase with thrombospondin type 1 motifs 1) has been shown to cleave the ectodomain of syndecan-4, and this cleavage occurs near its N-terminal end nih.gov. Other ADAMTS enzymes, such as ADAMTS4, and MMPs like MMP9, have also been suggested to regulate syndecan-4 shedding, particularly in response to inflammatory stimuli like LPS uio.no.
The cleavage of this compound by these proteases can have significant functional consequences. For example, cleavage by ADAMTS1 has been shown to alter the distribution of cytoskeletal components, lead to a functional loss of adhesion, and promote cell migration nih.gov.
This compound can also interact with other molecules, influencing their processing. For instance, syndecan-4 can bind to osteopontin (B1167477) and protect it from cleavage by thrombin researchgate.netahajournals.orgrupress.org.
Mechanisms of this compound Shedding and Ectodomain Release
This compound ectodomain shedding occurs constitutively in cultured cells and can be accelerated by various stimuli, including growth factors, proteases, microbial virulence factors, and cellular stress thieme-connect.deahajournals.org. This regulated shedding is thought to involve specific signaling pathways ahajournals.org. For example, cellular stress-related agonists can induce shedding via the JNK MAP kinase pathway, while epidermal growth factor may act through the ERK/MAP kinase pathway ahajournals.org. Activation of protein kinase C (PKC) also appears to regulate shedding ahajournals.org. These pathways may converge on protein tyrosine kinases ahajournals.org.
The shedding process releases a soluble extracellular fragment containing the HS and CS chains nih.govnih.govoncotarget.com. This shed ectodomain can then function in the extracellular environment, for example, by binding to and regulating the activity of growth factors and proteases nih.govoncotarget.com.
While metalloproteinases are key enzymes in shedding, the precise mechanisms regulating their activity towards this compound are complex and involve a hierarchical interplay between shedding agonists, intracellular signaling pathways, and the metalloproteinases themselves nih.gov. The small GTPase Rab5 has also been suggested to regulate shedding intracellularly by binding to the cytoplasmic domain of syndecan diva-portal.org.
Degradation Pathways and Regulation of this compound Turnover
Following shedding, the soluble this compound ectodomain can function in the pericellular environment or be further processed. The degradation pathways for the shed ectodomain and the remaining membrane-bound stub are not as extensively characterized as the shedding process itself. However, GAG chains can undergo degradation, and pathways for HS-GAG degradation have been identified uniprot.orguniprot.orgmybiosource.com.
The turnover of cell surface HSPGs, including this compound, is part of normal cellular processes ahajournals.org. This turnover involves proteolytic cleavage of the core protein ahajournals.org. The expression and distribution of this compound can also be regulated by external stimuli, such as mechanical stress ahajournals.org. Changes in the amount of cell surface this compound and its shedding contribute to defining cellular responses ahajournals.org.
The regulation of this compound turnover is likely multifaceted, involving transcriptional, translational, and post-translational mechanisms, including the activity of shedding enzymes and potentially intracellular degradation pathways for the core protein fragments nih.gov. The balance between synthesis, shedding, and degradation determines the steady-state levels of cell surface and soluble this compound, impacting its biological functions.
V. Molecular Interactions and Ligand Binding Mechanisms of Ryudocan
Heparan Sulfate-Mediated Interactions
The heparan sulfate (B86663) glycosaminoglycan chains are key functional components of ryudocan, mediating interactions with a broad spectrum of extracellular ligands nih.govnih.govmdpi.com. Studies have shown that enzymatic removal of HS chains with heparitinase abolishes the binding of certain ligands, confirming the essential role of these chains nih.govnih.gov. Conversely, the presence of free heparin or heparan sulfate can inhibit these interactions, while chondroitin (B13769445) sulfate does not, highlighting the specificity of HS binding nih.gov. These HS-mediated interactions are vital for regulating the localization and activity of numerous proteins in the cellular microenvironment nih.govmdpi.com.
Binding to Growth Factors (e.g., basic Fibroblast Growth Factor (bFGF), Midkine)
This compound has been shown to exhibit significant binding affinity for various heparin-binding growth factors, including basic fibroblast growth factor (bFGF) and Midkine (B1177420) nih.govnih.gov. This binding is specifically mediated by the heparan sulfate chains attached to the core protein nih.govnih.gov. Research using purified human this compound has provided quantitative data on these interactions. nih.gov
| Ligand | Apparent Dissociation Constant (Kd) |
| Basic Fibroblast Growth Factor (bFGF) | 0.50 nM |
| Midkine | 0.30 nM |
These findings indicate that this compound's HS chains play a role in modulating the activity and presentation of growth factors like bFGF and Midkine in the cellular environment nih.govthieme-connect.de. Heparan sulfate chains are known to bind a range of heparin-binding growth factors, including FGFs and VEGFs mdpi.com.
Interactions with Anticoagulant Factors (e.g., Tissue Factor Pathway Inhibitor, Antithrombin)
This compound also participates in interactions with anticoagulant factors, notably Tissue Factor Pathway Inhibitor (TFPI) and Antithrombin nih.govnih.gov. The binding of TFPI to this compound is facilitated by the heparan sulfate chains nih.govnih.gov. The C-terminal region and the third Kunitz-type domain of TFPI are particularly important for this interaction with heparan-sulfated proteoglycans like this compound ahajournals.org. This compound/syndecan 4 is recognized as a proteoglycan receptor that binds TFPI-1 ahajournals.org. The apparent dissociation constant for the binding of purified human this compound to TFPI has been determined. nih.gov
| Ligand | Apparent Dissociation Constant (Kd) |
| Tissue Factor Pathway Inhibitor | 0.74 nM |
Furthermore, heparan sulfate proteoglycans on the vessel wall, including those with this compound as a core protein, act as physiological cofactors for Antithrombin (ATIII) oncohemakey.com. Antithrombin's inhibitory activity against coagulation factors such as thrombin and Factor Xa is significantly potentiated by binding to heparan sulfate oncohemakey.comresearchgate.netmdpi.com. This compound and other syndecans serve as core proteins for both anticoagulantly active and inactive heparan sulfate proteoglycans oncohemakey.com.
Association with Chemokines (e.g., SDF-1)
Heparan sulfate proteoglycans, including this compound, interact with a diverse array of chemokines mdpi.com. Stromal cell-derived factor-1 (SDF-1), also known as CXCL12, is a chemokine known to associate with heparan sulfate on the cell surface nih.govcapes.gov.br. This association is crucial for the proper positioning of chemokines within tissues and for the formation of haptotactic gradients that guide cell migration capes.gov.br. Beyond localization, HS binding can also protect chemokines like SDF-1 from proteolytic degradation by enzymes such as CD26/dipeptidyl peptidase IV (DPP IV) nih.govworktribe.com. A productive interaction between HS and SDF-1 is necessary for this protective effect, and the extent of protection is dependent on the degree of polymerization and sulfation of the HS domains nih.gov. Specific residues within SDF-1, such as the Lys24, His25, and Lys27 cluster, are involved in forming or contributing to the heparan sulfate binding site capes.gov.br.
Core Protein-Mediated Interactions
In addition to the interactions mediated by its heparan sulfate chains, the core protein of this compound also plays a direct role in molecular interactions, particularly through its cytoplasmic and transmembrane domains nih.govnih.govcore.ac.ukresearchgate.net. Cell signaling initiated by syndecans can involve interactions occurring at the cytoplasmic tail or through the core protein itself mdpi.com.
Cytoplasmic Domain Interactions and Signaling Complex Formation (e.g., with protein kinase C-α)
The cytoplasmic domain of the this compound (syndecan-4) core protein is a critical hub for intracellular interactions and the formation of signaling complexes nih.govresearchgate.net. It directly interacts with and enhances the activity of Protein Kinase C-alpha (PKCα) nih.govresearchgate.netcore.ac.uk. This domain can also bind directly to phosphatidylinositol 4,5-bisphosphate (PIP2) nih.gov. The interaction with both PIP2 and PKCα is thought to facilitate the localization of PKCα to focal adhesions, thereby potentiating its activity in these structures nih.gov. This compound's cytoplasmic domain is involved in signaling pathways, including the activation of RhoA in a PKCα-dependent manner nih.gov. The cytoplasmic tail contains conserved C-terminal domains (C1 and C2) and a variable region researchgate.net. These C-terminal regions, particularly through PDZ-binding motifs, interact with several cytoplasmic PDZ-containing proteins, including syntenin and synectin (also known as GIPC) researchgate.net. Synectin, for instance, interacts with the C2 domain of syndecan-4 and has been shown to inhibit cell migration researchgate.net. The cytoplasmic domain of syndecan-4 can form a dimer, stabilized by ionic interactions, which may be important for its function in regulating PKC activity during focal adhesion formation nih.gov.
Transmembrane Domain Roles in Dimerization and Cellular Integration
Mentioned Molecules and PubChem CIDs
| Molecule | PubChem CID |
| This compound (Syndecan-4) | N/A |
| Heparan Sulfate (HS) | N/A |
| Basic Fibroblast Growth Factor (bFGF) | N/A |
| Midkine | N/A |
| Tissue Factor Pathway Inhibitor (TFPI) | N/A |
| Antithrombin (ATIII) | N/A |
| Stromal Cell-Derived Factor-1 (SDF-1) | N/A |
| CXCL12 | N/A |
| Protein Kinase C-alpha (PKCα) | N/A |
| Phosphatidylinositol 4,5-bisphosphate | 5281067 |
| Chondroitin Sulfate | N/A |
| Heparin | 975 |
| VEGF | N/A |
| PDGF | N/A |
| TGF-β | N/A |
| Thrombin | N/A |
| Factor Xa (FXa) | N/A |
| Factor VIIa (FVIIa) | N/A |
| Protein C | N/A |
| Thrombomodulin | N/A |
| Fibrinogen | N/A |
| RhoA | N/A |
| Syntenin | N/A |
| Synectin (GIPC) | N/A |
| CD26 | N/A |
| Dipeptidyl Peptidase IV (DPP IV) | N/A |
Interplay with Other Cell Surface Receptors (e.g., Integrins) in Cooperative Signaling
This compound, also known as Syndecan-4 (SDC4), is a transmembrane heparan sulfate proteoglycan that plays a significant role in mediating cellular interactions through its cooperative interplay with other cell surface receptors, particularly integrins. Syndecan-4 is widely expressed and is notably concentrated in focal adhesions alongside integrins, suggesting a close functional relationship cmdm.tw. This co-localization is indicative of Syndecan-4's important role in regulating the formation of focal adhesions and the organization of the actin cytoskeleton cmdm.tw.
The interaction between Syndecan-4 and integrins is crucial for various cellular processes, including cell adhesion, spreading, and migration cmdm.tw. Research findings highlight that syndecans, including Syndecan-4, and integrins function cooperatively to generate signals essential for these cellular events cmdm.tw. In mesenchymal cells, for instance, syndecans appear to serve as initial receptors for cell attachment, while β1 integrin is subsequently responsible for cell spreading cmdm.tw. This suggests a sequential or coordinated action where Syndecan-4 facilitates initial binding, and integrins then mediate the cytoskeletal rearrangements necessary for spreading.
The cooperative signaling between Syndecan-4 and integrins is further exemplified by the finding that integrin α5β1-mediated cell adhesion to fibronectin requires Syndecan-4 as a coreceptor cmdm.tw. This coreceptor function indicates that Syndecan-4 is not merely a passive bystander but actively participates in the formation of functional adhesion complexes and the transduction of signals.
Syndecan-4's involvement in cooperative signaling extends to its role in regulating key intracellular pathways, such as the protein kinase C (PKC) and Rho family GTPase pathways. These pathways are vital for cells to modulate their responses to mechanical stress and changes in the extracellular matrix environment. By working in concert with proteins like fibronectin and integrins, Syndecan-4 helps in the appropriate distribution of mechanical signals across the cell membrane, effectively linking the extracellular matrix to intracellular processes.
Studies on other members of the syndecan family, such as Syndecan-1, also underscore the importance of syndecan-integrin interactions in cooperative signaling. For example, Syndecan-1 interacts with αvβ3 integrins, and this interaction can influence cell spreading and invasion in contexts like breast carcinoma. This highlights that the principle of cooperative signaling between syndecans and integrins is a broader mechanism employed by cells.
The interplay between cell-surface receptors like integrins and proteoglycans such as syndecans is fundamental for coordinating cellular responses to their environment. These interactions are essential for processes ranging from ECM synthesis and degradation to cell proliferation, differentiation, and migration. The convergence of signaling pathways initiated by integrins and growth factor receptors within the focal adhesion complex further supports the concept of these sites as crucial hubs for signal integration, where molecules like Syndecan-4 likely play a facilitating or modulating role. Cooperative engagement of different receptor types, including integrins, can lead to synergistic signaling outcomes, particularly in processes involving significant cytoskeletal reorganization like phagocytosis.
Vi. Cellular Localization, Dynamics, and Distribution of Ryudocan
Subcellular Compartmentalization and Membrane Association
Ryudocan is primarily known as a cell surface proteoglycan, functioning as a single-pass type I membrane protein hmdb.caabcepta.comwikipedia.org. Its core protein is embedded in the plasma membrane, with the extracellular domain extending outwards and the cytoplasmic tail interacting with intracellular components wikipedia.orgahajournals.orgnih.gov. This membrane association is crucial for its role as a receptor and co-receptor for various extracellular ligands, including growth factors and extracellular matrix proteins wikipedia.orgnih.gov.
Within the cell, this compound has been consistently found in focal adhesions, which are dynamic protein complexes that link the cell cytoskeleton to the extracellular matrix wikipedia.org. The cytoplasmic tail of this compound interacts with cytoskeletal proteins and signaling molecules in the cell cortex, further integrating the cell's external environment with its internal machinery wikipedia.org. While primarily a membrane protein, there is also evidence suggesting potential localization in other cellular compartments, including the Golgi apparatus, extracellular space (due to shedding), lysosomes, cytosol, endosomes, endoplasmic reticulum, nucleus, mitochondrion, and cytoskeleton, albeit with varying confidence levels genecards.org. Shedding of the ectodomain can produce a soluble form of this compound found in the extracellular space abcepta.com.
Tissue-Specific Expression Patterns
This compound exhibits a broad distribution across various tissues and cell types, although its expression levels can vary wikipedia.orgahajournals.orgnih.gov. It is found in both epithelial and fibroblastic cells abcepta.comwikipedia.orggenenames.org. Studies have revealed distinct expression patterns in different tissues, suggesting specialized functions of this compound in these locations ahajournals.orgnih.gov.
Key tissues and cell types where this compound expression has been noted include:
Endothelium: this compound was initially isolated from endothelium-like cells, and its presence in endothelial cells is well-documented. nih.govashpublications.org
Fibrous Connective Tissues: Immunohistochemical analysis has shown expression in fibrous connective tissues. nih.govthieme-connect.com
Peripheral Nerves: this compound is expressed in peripheral nerve tissues. nih.govthieme-connect.com
Placenta: Expression has been observed in placental trophoblasts. nih.govthieme-connect.com
Liver: Northern blot analysis in mice detected a 2.7-kb this compound transcript in all tissues examined, with relatively high concentrations in the liver. genenames.orgnih.govjst.go.jp
Kidney: High levels of this compound transcript have been detected in the kidney. genenames.orgnih.govjst.go.jp
Lung: The lung also shows relatively high levels of this compound mRNA expression. genenames.orgnih.govjst.go.jp
Smooth Muscle Cells: this compound expression has been observed in smooth muscle cells, and its mRNA levels can increase after arterial injury. ahajournals.orgresearchgate.net
Ovary: Syndecan-4 is expressed in granulosa cells of ovarian follicles, with intense expression in atretic follicles. nih.gov
Macrophages: this compound core protein expression has been noted in human alveolar macrophages. asm.org
The expression patterns can be developmentally regulated and influenced by the cellular environment biologists.com. The presence of this compound in these diverse tissues underscores its broad involvement in cellular processes and tissue function.
Below is a table summarizing some of the tissues and cell types where this compound expression has been reported:
| Tissue/Cell Type | Detection Method(s) | Reference(s) |
| Endothelium-like cells | Isolation, Chromatography | nih.gov |
| Fibrous Connective Tissues | Immunohistochemistry | nih.govthieme-connect.com |
| Peripheral Nerve Tissues | Immunohistochemistry | nih.govthieme-connect.com |
| Placental Trophoblasts | Immunohistochemistry | nih.govthieme-connect.com |
| Liver (mouse) | Northern Blot | genenames.orgnih.govjst.go.jp |
| Kidney (mouse) | Northern Blot | genenames.orgnih.govjst.go.jp |
| Lung (mouse) | Northern Blot | genenames.orgnih.govjst.go.jp |
| Epithelial cells | Expression studies | abcepta.comwikipedia.orgcusabio.comgenenames.org |
| Fibroblastic cells | Expression studies | abcepta.comwikipedia.orgcusabio.comgenenames.org |
| Vascular Smooth Muscle Cells | Northern Blot, Immunostaining | ahajournals.orgresearchgate.net |
| Ovarian Granulosa Cells | In situ hybridization, Immunohistochemistry | nih.gov |
| Human Alveolar Macrophages | Gene expression analysis (e.g., microarray) | asm.org |
| Endothelial cells (general) | Synthesis studies, Immunofluorescence, Gene expression | thermofisher.comashpublications.orgmdpi.comoup.com |
Dynamic Regulation of this compound Localization in Response to Cellular Stimuli
The localization and expression of this compound are not static but can be dynamically regulated in response to various cellular stimuli and physiological conditions thieme-connect.denih.govahajournals.org. This dynamic regulation allows this compound to participate in adaptive cellular responses.
One significant aspect of this compound dynamics is the shedding of its extracellular domain from the cell surface abcepta.comahajournals.org. This process, mediated by proteolytic cleavage of the core protein, can be influenced by external stimuli such as growth factors (e.g., epidermal growth factor), proteases (e.g., thrombin), soluble virulence factors from pathogens, and cellular stress (e.g., ceramide and hyperosmolarity) ahajournals.org. Shedding can alter the levels of cell surface this compound and release soluble forms that may have distinct functions in the extracellular environment abcepta.comahajournals.org.
Mechanical stress has also been shown to regulate this compound expression and redistribution ahajournals.org. In vascular smooth muscle cells, mechanical stretch can induce the shedding of syndecans, including this compound ahajournals.org. This suggests that changes in the mechanical environment can rapidly reduce the amount of heparan sulfate (B86663) on the cell surface, potentially modulating cell responses to heparan sulfate-binding proteins ahajournals.org.
Hypoxia is another stimulus that can up-regulate this compound expression thieme-connect.de. Studies have shown that hypoxia treatment increases the gene expression of Syndecan-4 in various cell types, including fibroblasts, cardiomyocytes, and endothelial cells thieme-connect.de. This induction of this compound by hypoxia in ischemic heart tissues suggests a potential role for this compound as a tissue-repair molecule, possibly by interacting with heparin-binding growth factors thieme-connect.de.
Furthermore, this compound expression is associated with specific physiological and pathological conditions, such as follicular atresia in the ovary and arterial injury nih.govresearchgate.net. Its increased expression in atretic follicles, which undergo apoptosis, suggests a role in this process nih.gov. Similarly, the increase in this compound mRNA levels after arterial injury in vascular smooth muscle cells indicates its involvement in the response to vascular damage researchgate.net.
Vii. Molecular and Cellular Functions of Ryudocan
Regulation of Cell Adhesion and Migration
Ryudocan plays a key role in regulating cell adhesion and migration, processes fundamental to development, tissue repair, and immune responses. thieme-connect.dewhiterose.ac.ukfrontiersin.org
Role in Focal Adhesion Formation and Organization of Actin Cytoskeleton
This compound is found in focal adhesions, which are dynamic protein complexes that link the cell's cytoskeleton to the extracellular matrix. glycoforum.gr.jpnih.govnus.edu.sg While initial studies in syndecan-4 deficient fibroblasts suggested that this compound might not be essential for focal adhesion formation under all conditions, it is considered to be involved in the assembly of their components. thieme-connect.deglycoforum.gr.jpnih.gov Specifically, this compound functions cooperatively with integrins in the assembly of focal adhesions and the organization of the actin cytoskeleton. scbt.comthermofisher.comresearchgate.net This cooperation is crucial for processes like cell spreading and the formation of actin stress fibers. scbt.comresearchgate.net Research indicates that syndecan-4 is a selectively enriched component of focal adhesions in various cell types and is likely involved in their assembly. nih.govmolbiolcell.org
Influence on Cell-Matrix Interactions and Cell Spreading
This compound's heparan sulfate (B86663) chains bind to various extracellular matrix components, including fibronectin. glycoforum.gr.jp This interaction influences cell-matrix interactions. This compound functions cooperatively with integrins in cell spreading. scbt.comthermofisher.comresearchgate.net Studies using syndecan-4 knockout fibroblasts have shown impaired cell migration in response to fibronectin, highlighting this compound's importance in mediating cell-matrix interactions that drive cell movement. whiterose.ac.uk
Modulation of Cellular Growth and Proliferation Pathways
This compound has been reported to play a role in the regulation of cell growth. thieme-connect.de Its ability to bind to growth factors like basic fibroblast growth factor (bFGF) via its heparan sulfate chains suggests a role in modulating growth factor signaling in the cellular microenvironment. nih.govnih.govprospecbio.com This interaction can influence cellular proliferation pathways.
Participation in Cellular Signaling Cascades (e.g., integrin signaling, protein kinase C activation)
This compound participates in several cellular signaling cascades. thieme-connect.de It is known to function cooperatively with integrins in signaling processes. scbt.comthermofisher.comresearchgate.netnih.gov The signal from ligand binding to this compound's heparan sulfate chains can be transmitted to intracellular signaling systems via its cytoplasmic domain. glycoforum.gr.jp this compound can activate protein kinase C (PKC), and its cytoplasmic domain, particularly the variable domain, can bind to phosphatidylinositol (4,5)-bisphosphate (PIP2), increasing PKC activity. thieme-connect.debioscience.co.uk This activation of PKC is involved in various cellular responses, including focal adhesion formation and organization of the actin cytoskeleton. thieme-connect.denih.govbioscience.co.uk Research indicates that this compound is essential for transmitting mechanotransduction signals via PKC-alpha activation, which is important for cell spreading, actin cytoskeleton assembly, and cell contractility. nih.govnih.gov
Involvement in Morphogenesis and Tissue Development
This compound expression patterns are specific to different cell types, tissues, and developmental stages, suggesting its involvement in morphogenesis and tissue development. thieme-connect.deas-1.co.jp For instance, syndecan-2, another member of the syndecan family, is highly expressed in areas of high morphogenetic activity during embryonic development. scbt.comthermofisher.com While the specific role of this compound (syndecan-4) in morphogenesis is an area of ongoing research, its involvement in cell adhesion, migration, and growth factor signaling indicates its potential contribution to the complex processes of tissue formation and development.
Contribution to Host Defense Mechanisms at the Cellular Level (e.g., response to endotoxin (B1171834), wound healing)
This compound contributes to host defense mechanisms at the cellular level, particularly in the context of wound healing and response to endotoxin shock. rndsystems.comwindows.net Studies in syndecan-4 deficient mice have revealed defects in wound healing and response to endotoxin shock. rndsystems.com this compound expression can be upregulated in response to injury and inflammatory mediators, suggesting a role as a tissue-repair molecule. thieme-connect.de In wound healing, this compound promotes cellular events like cell spreading and migration. whiterose.ac.uk Fibroblast dysfunction is often observed in chronic wounds, and syndecan-4 is strongly upregulated after wounding, suggesting its key role in the wound healing process by facilitating fibroblast recruitment and migration. whiterose.ac.uk In the response to endotoxin, this compound is considered to participate in a feedback mechanism by augmenting the action of TGF-β1, which suppresses the production of inflammatory cytokines. glycoforum.gr.jp
Data Tables
While the search results provide qualitative descriptions of this compound's functions and interactions, specific quantitative data suitable for detailed interactive tables (like binding affinities or expression levels under various conditions) were not consistently presented in a format that could be directly extracted and tabulated without further experimental context. However, the binding affinities of this compound to certain ligands have been reported:
| Ligand | Apparent Dissociation Constant (nM) |
| Basic Fibroblast Growth Factor | 0.50 |
| Midkine (B1177420) | 0.30 |
| Tissue Factor Pathway Inhibitor | 0.74 |
Source: nih.gov
Regulation of Molecular Transport and Localized Factor Presentation (e.g., FGF-2 presentation to receptors)
This compound plays a significant role in regulating the transport and localized presentation of various molecules, particularly growth factors, through interactions mediated by its heparan sulfate chains. nih.govnih.gov Studies have shown that purified human this compound binds basic fibroblast growth factor (bFGF, also known as FGF-2), midkine (MK), and tissue factor pathway inhibitor (TFPI) with significant affinity. nih.govnih.gov The binding of these ligands to this compound is dependent on its heparan sulfate chains, as treatment with heparitinase, an enzyme that degrades heparan sulfate, abolishes these interactions. nih.govnih.gov
The apparent dissociation constants (Kd) for the binding of these ligands to purified human this compound have been determined:
| Ligand | Apparent Dissociation Constant (Kd) | Citation |
| Basic Fibroblast Growth Factor (bFGF/FGF-2) | 0.50 nM | nih.gov |
| Midkine (MK) | 0.30 nM | nih.gov |
| Tissue Factor Pathway Inhibitor (TFPI) | 0.74 nM | nih.gov |
These findings suggest that this compound, through its HS chains, can act as a co-receptor or a reservoir for growth factors like FGF-2 and MK, effectively concentrating them at the cell surface or in the extracellular matrix. nih.govnih.govmdpi.com This localized presentation is crucial for the efficient binding of these factors to their signaling receptors and subsequent activation of downstream pathways, influencing various cellular processes such as cell growth, migration, and survival. prospecbio.com The interaction with FGF-2 is particularly notable, as FGF-2 is involved in diverse biological processes, including nervous system development and wound healing.
Roles in Neurite Growth and Neural Development
This compound is implicated in neurite growth and neural development, likely mediated by its ability to bind and present growth factors such as midkine and FGF-2. nih.govnih.gov The expression of this compound in peripheral nerve tissues suggests its involvement in the nervous system. nih.govnih.gov
Heparan sulfate proteoglycans, including syndecans like this compound, are known to play primary roles in determining correct neuronal pathways during nervous system development. physiology.org They are involved in the formation of neural circuits, including neurogenesis, axon growth, and synapse formation. physiology.org While syndecan-1 and syndecan-3 have shown significant expression in the developing central nervous system during specific embryonic periods and bind to midkine, the expression of this compound (syndecan-4) was not significantly detected in fetal brains by Northern blot analysis in one study focusing on midkine interaction during central nervous system embryogenesis in rats. nih.gov However, this compound is expressed in peripheral nerve tissues and its ability to bind midkine and FGF-2, both of which are known to promote neurite outgrowth, suggests a role in this process, particularly in the peripheral nervous system. nih.govnih.govwikigenes.org
In vitro studies indicate that HSPGs can support neurite growth by interacting with growth-enhancing molecules and by presenting growth factors like FGF or hepatocyte growth factor to their appropriate receptors. physiology.org this compound's capacity to bind FGF-2 and midkine aligns with this mechanism, suggesting it can contribute to neurite extension by facilitating the interaction of these growth factors with neuronal cells. nih.govnih.govphysiology.org Midkine, a heparin-binding growth/differentiation factor, is known to be important in the promotion of neurite outgrowth, and its interaction with HSPGs is considered significant for this function. nih.govwikigenes.org
Viii. Comparative Biology and Evolutionary Aspects of Ryudocan
Sequence Homology and Conservation Across Species
Ryudocan core protein sequences exhibit significant conservation across various vertebrate species, particularly within their transmembrane and cytoplasmic domains. nih.govnih.govnih.govnih.gov This high degree of conservation in these regions suggests critical, conserved interactions with the cell membrane and intracellular signaling components. jpp.krakow.plnih.gov
For instance, the deduced primary structure of mouse this compound, including its glycosaminoglycan attachment sites in the extracellular domain, transmembrane region, and cytoplasmic regions, shows high similarity to the corresponding regions in rat, human, and chicken this compound proteins. nih.govjst.go.jp Specifically, the combined transmembrane and cytoplasmic domains of human and rat this compound display high structural conservation, including the positions of tyrosine groups and conserved glycosaminoglycan chain attachment regions, which are likely important for this compound's biological function. nih.gov
While the extracellular domain (ectodomain) of syndecans, including this compound, is generally more variable in sequence compared to the transmembrane and cytoplasmic domains, certain features are conserved. scielo.brnih.govhelsinki.fifrontiersin.org These include the Ser-Gly consensus sequences for glycosaminoglycan attachment, which are typically surrounded by acidic residues. scielo.brfrontiersin.org The variable (V) region within the cytoplasmic domain is distinct for each syndecan family member but its syndecan-specific identity is conserved across species. scielo.br A universally conserved leucine (B10760876) residue and a tyrosine residue conserved throughout Bilateria have been identified in the variable region of syndecans. nih.gov
The transmembrane domains of syndecans also show strong sequence conservation across species orthologs, comparable to the conservation seen in the cytoplasmic variable regions. nih.govpnas.org This suggests that evolutionary pressures have maintained the specific interaction propensities of each syndecan paralog's transmembrane domain. nih.govpnas.org For example, the transmembrane domain of human Syndecan-2 is 100% identical to that of mouse, chicken, and zebrafish Syndecan-2. nih.govpnas.org While this specific example is for Syndecan-2, it highlights the general principle of transmembrane domain conservation within orthologs across diverse vertebrates.
The intron-exon organization of the mouse this compound gene is identical to that of the human gene, further indicating conserved genomic structure. nih.govjst.go.jp
| Species | Human Syndecan-4 ECD Sequence Identity (%) |
|---|---|
| Mouse | ~79 rndsystems.com |
| Rat | ~78 rndsystems.com |
| Porcine | ~81 rndsystems.com |
Functional Conservation and Divergence of this compound Orthologs
Despite the sequence variations, particularly in the ectodomain, the core functions of this compound orthologs are largely conserved across species. This compound, like other syndecans, functions as a cell surface proteoglycan involved in interactions with the extracellular matrix and growth factors through its heparan sulfate (B86663) chains. scielo.brjpp.krakow.pl
In mammals, this compound is predominantly expressed in the nervous system and is important for hippocampal function, including the control of feeding behavior and hippocampus-dependent memory. frontiersin.orgnih.govnih.gov Studies in rats and mice have indicated comparable functions for this compound in the nervous system. nih.gov For example, mouse Syndecan-3 regulates the transition from cell cycle exit to initial differentiation in cerebellar granule cell precursors and is involved in synaptic plasticity and hippocampus-dependent memory. nih.gov It also plays roles in cell adhesion and migration in both rat and mouse models. nih.govalliancegenome.org
This compound has also been implicated in skeletogenesis in vertebrates. nih.govpnas.org In chicken embryos, Syndecan-3 is expressed at high levels during the onset of limb cartilage differentiation. nih.gov
While core functions are conserved, there can also be functional divergence or specialization among this compound orthologs or between this compound and other syndecan family members in different species. The more variable ectodomain may contribute to species-specific interactions with ligands or extracellular matrix components. scielo.brhelsinki.fi
Studies comparing syndecan-3-null and syndecan-4-null mouse satellite cells highlight functional differences between these two syndecans, even within the same species. nih.gov While both are involved in muscle regeneration, their impact on signaling pathways like ERK1/2 phosphorylation in response to growth factors differs significantly. nih.gov This suggests that even closely related syndecans can have distinct roles, implying potential for greater divergence across more distantly related species.
The ability of syndecans, including this compound, to interact with proteins of the actin-associated cytoskeleton appears to be a conserved feature across vertebrates. jpp.krakow.pljpp.krakow.pl This linkage to the cytoskeleton is important for processes like cell adhesion, migration, and the organization of the cell surface. royalsocietypublishing.orgjpp.krakow.pl
Evolutionary Implications of Syndecan Family Diversification
The syndecan gene family is believed to have originated from a single ancestral gene through gene duplication and divergent evolution. scielo.br The presence of a single syndecan gene in invertebrates and four distinct genes in vertebrates suggests that two rounds of gene duplication occurred at the invertebrate-chordate boundary. jpp.krakow.pljpp.krakow.pl This expansion of the gene family likely contributed to the increased complexity of cellular interactions and signaling in vertebrates.
The diversification of the syndecan family into four members (Syndecan-1, -2, -3, and -4) has allowed for the evolution of specialized functions and tissue-specific expression patterns. scielo.brnih.govpnas.org While the transmembrane and cytoplasmic domains have remained relatively conserved due to essential intracellular interactions and signaling roles, the more variable ectodomains may have evolved to interact with a wider array of extracellular ligands and matrix components, contributing to the diverse roles of syndecans in vertebrate development and physiology. scielo.brhelsinki.fifrontiersin.org
The syntenic conservation of syndecan genes (specifically SDC2 and SDC3) between tetrapods (human, mouse, chicken) and fish (Takifugu nigroviridis) further supports their shared evolutionary history and the maintenance of their genomic context. nih.gov The localization of syndecan genes within paralogous chromosomal regions that also contain members of the matrilin family in vertebrates suggests a potential co-evolution or functional relationship between these protein families. nih.gov
The study of syndecan evolution, including this compound, provides a framework for understanding the development of complex biological processes mediated by cell surface proteoglycans and highlights the interplay between gene duplication, sequence conservation, and functional diversification in shaping protein family evolution.
Ix. Methodological Approaches in Ryudocan Research
Assessment of Molecular Interactions Investigating how ryudocan interacts with other molecules is crucial for understanding its function. Solid-phase binding assays are used to evaluate the interactions between purified this compound and various extracellular ligands.nih.govnih.govThese assays have demonstrated that human this compound from endothelium-like cells binds basic fibroblast growth factor (bFGF), midkine (B1177420) (MK), and tissue factor pathway inhibitor (TFPI) significantly.nih.govnih.govThe binding appears to be mediated by the heparan sulfate (B86663) chains of this compound, as treatment with heparitinase (which degrades heparan sulfate) abolishes the binding, while chondroitin (B13769445) ABC lyase (which degrades chondroitin sulfate) does not.nih.govnih.govHeparin and heparan sulfate also inhibit this binding, whereas chondroitin sulfate does not.nih.gov
Detailed Research Findings on Molecular Interactions:
| Ligand | Apparent Dissociation Constant (nM) | Heparitinase Treatment | Chondroitin ABC Lyase Treatment | Inhibition by Heparin/HS | Inhibition by Chondroitin Sulfate |
| Basic Fibroblast Growth Factor (bFGF) | 0.50 | Destroys binding | No effect | Inhibits | No inhibition |
| Midkine (MK) | 0.30 | Destroys binding | No effect | Inhibits | No inhibition |
| Tissue Factor Pathway Inhibitor (TFPI) | 0.74 | Destroys binding | No effect | Inhibits | No inhibition |
| nih.gov |
X. Computational and Theoretical Studies of Ryudocan
Molecular Modeling and Dynamics Simulations of Ryudocan Structure and Interactions
Computational approaches, including molecular modeling and dynamics simulations, can provide insights into the structure, dynamics, and interactions of proteins like this compound/Syndecan-4. While specific detailed molecular dynamics simulations focusing solely on the comprehensive structure and interactions of this compound were not extensively detailed in the search results, computational modeling has been applied in the context of its interactions and mechanical properties. For instance, computational modeling has been used to investigate the interaction between CCL5 and SDC4 in the immune microenvironment of ovarian cancer nih.gov. Furthermore, the principal mode of Syndecan-4 mechanotransduction for the endothelial glycocalyx has been described in terms of a scissor-like dimer motion, suggesting insights gained through structural and dynamics considerations, potentially involving computational methods nih.gov. One reference also mentions an MD simulator called "New-RYUDO," although its specific application to simulating this compound/SDC4 structure was not detailed koreascience.kr.
Bioinformatics Approaches to this compound Gene and Protein Analysis
Bioinformatics plays a crucial role in analyzing the gene and protein sequences of this compound/Syndecan-4, providing information on its identity, characteristics, and evolutionary relationships. This compound is recognized in bioinformatics databases under various aliases, including Amphiglycan, this compound core protein, and SYND4 thermofisher.comthermofisher.comprospecbio.comnovusbio.commybiosource.comaffbiotech.com. The gene encoding human this compound is known as SDC4 and has the Entrez Gene ID 6385 thermofisher.comthermofisher.comnih.gov. The human protein sequence is cataloged in UniProt with the ID P31431 thermofisher.comthermofisher.comnovusbio.comaffbiotech.com. For the mouse, the gene symbol is Sdc4, with Entrez Gene ID 20971 and UniProt ID O35988 thermofisher.comuniprot.org.
Analysis of the this compound gene has revealed its genomic organization, including the number of exons and introns, which is conserved between human and mouse nih.gov. The promoter region of the mouse this compound gene contains various cis-acting elements and potential binding sites for transcription factors, identified through bioinformatics analysis nih.gov. Transcriptional activity of the promoter region has been assessed using reporter gene assays nih.gov. Bioinformatics also confirms that this compound/Syndecan-4 is a type I transmembrane protein belonging to the syndecan proteoglycan family prospecbio.comnovusbio.commybiosource.comaffbiotech.com. Analysis of the protein sequence indicates discrete cytoplasmic, transmembrane, and extracellular domains genenames.org. The transmembrane and cytoplasmic domains show high similarity to other syndecans, while the extracellular domain, apart from glycosaminoglycan attachment sites, has a more unique structure genenames.org. The protein is known to exist as a homodimer mybiosource.comaffbiotech.com.
Xi. Emerging Research Areas and Future Directions in Ryudocan Studies
Elucidating Novel Ryudocan-Interacting Partners
Understanding the molecular interactions of this compound is crucial for deciphering its functions. While established interactions with molecules like basic fibroblast growth factor (bFGF), midkine (B1177420) (MK), and tissue factor pathway inhibitor (TFPI) via its heparan sulfate (B86663) chains are well-documented, emerging research seeks to identify novel binding partners. nih.govnih.gov These investigations utilize advanced proteomic and biochemical techniques to map the intricate network of proteins and other molecules that interact with both the heparan sulfate chains and the core protein of this compound.
Future directions in this area include high-throughput screening methods and in situ proximity labeling techniques to capture transient or weak interactions that may have been previously missed. Identifying novel partners, particularly those interacting with the cytoplasmic or transmembrane domains of the core protein, could reveal new signaling pathways or structural roles for this compound. For instance, studies have highlighted interactions with components of focal adhesions, such as integrins (beta 1 and beta 3), PKC-alpha, and Rho GTPases, underscoring its role in cell adhesion and cytoskeletal organization. wikipedia.orgnih.gov Further exploration of these interactions could uncover the precise mechanisms by which this compound influences cell behavior and mechanotransduction.
Understanding the Regulatory Networks Governing this compound Expression and Function
The expression and activity of this compound are tightly regulated at multiple levels, including transcription, post-transcriptional modification, and protein processing. Future research aims to comprehensively map the regulatory networks that control this compound. This includes identifying the transcription factors, microRNAs, and long non-coding RNAs that influence SDC4 gene expression. Studies have shown that this compound expression can be upregulated by factors such as TGF-beta 2, mechanical stress, hypoxia, and the peptide PR-39, particularly in contexts of tissue injury and repair. lgmpharma.comfishersci.cafishersci.cawikidata.org
Investigating the signaling pathways that converge on SDC4 gene regulation is an active area. This involves using techniques like ChIP-seq to identify transcription factor binding sites and RNA sequencing to analyze the impact of various stimuli on this compound mRNA levels. Furthermore, research into post-translational modifications of the this compound core protein, such as phosphorylation and proteolytic cleavage by enzymes like plasmin, thrombin, and metalloproteinases, is essential for understanding how its function is modulated after synthesis. fishersci.ca Elucidating these complex regulatory networks will provide insights into how this compound contributes to cellular homeostasis and disease progression.
Advanced Structural Biology of this compound Complexes
A deeper understanding of this compound's function requires detailed structural information, particularly regarding its interactions with other molecules. Advanced structural biology techniques are being applied to determine the three-dimensional structures of the this compound core protein, its various domains, and its complexes with interacting partners. The core protein consists of a signal sequence, an extracellular domain, a transmembrane region, and a cytoplasmic tail, with heparan sulfate chains attached to specific serine-glycine sequences in the extracellular domain. fishersci.cafda.gov this compound is also known to form non-covalent homodimers via its transmembrane domain. fishersci.ca
Future research will leverage techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy to provide high-resolution structures of this compound in different functional states and in complex with ligands and other proteins. This includes efforts to understand the structural basis of heparan sulfate chain variability and how this influences ligand binding specificity. Structural studies of the cytoplasmic tail's interaction with intracellular signaling molecules are also critical for understanding downstream effects. rcsb.org Such structural insights are vital for rational drug design and the development of molecules that can modulate this compound interactions.
Development of Advanced In Vitro Systems for Mechanistic Studies
Investigating the precise mechanisms of this compound function necessitates sophisticated in vitro model systems. While traditional cell culture models using lines like endothelium-like EAhy926 cells, rat microvascular endothelial cells, and various cancer cell lines have been instrumental, emerging research utilizes more complex and physiologically relevant systems. nih.govnih.govmims.com
Future directions involve the development and application of 3D cell culture models, organoids, and microfluidic devices that better mimic the in vivo tissue environment. These systems allow for the study of this compound's role in complex processes like angiogenesis, tissue regeneration, and cell migration in a more controlled and representative setting. Furthermore, advanced imaging techniques, such as super-resolution microscopy and Förster resonance energy transfer (FRET), are being integrated into in vitro studies to visualize this compound dynamics and interactions in real-time within living cells. The development of genetically engineered cell lines with altered this compound expression or specific mutations is also crucial for dissecting the functional contributions of different domains and modifications.
Investigating this compound's Roles in Complex Biological Processes Beyond Established Functions
Beyond its established roles in modulating growth factor signaling, neurite growth, and anticoagulation, emerging research is uncovering the involvement of this compound in a wider array of complex biological and pathological processes. nih.govnih.gov Studies suggest roles in tissue repair following injury, including myocardial infarction and arterial damage. lgmpharma.comfishersci.cawikidata.org this compound is also implicated in cell adhesion and the formation of focal adhesions, which are critical for cell migration and tissue morphogenesis. nih.gov
Q & A
Q. What strategies mitigate batch-to-batch variability in this compound sourced from wild marine populations?
Q. How can conflicting results between in vitro and in vivo efficacy studies of this compound be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
